molecular formula C9H15N B1359898 (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole CAS No. 21764-64-7

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No.: B1359898
CAS No.: 21764-64-7
M. Wt: 137.22 g/mol
InChI Key: OVBKKDSRBCCWSP-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chiral compound with a unique structure that includes a hexahydro-isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound, such as a substituted isoindole, under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Enzymatic resolution methods can also be employed to obtain the desired enantiomer with high purity .

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2/Pd-C, sodium borohydride (NaBH4)

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted isoindoles, ketones, carboxylic acids, and fully saturated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature makes it valuable for investigating stereoselective biological processes .

Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound can be used in the production of polymers and other materials with specific mechanical and chemical properties .

Mechanism of Action

The mechanism of action of (3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific stereochemistry and substitution pattern, which influence its reactivity and interactions with biological targets. Its chiral nature and ability to undergo various chemical transformations make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(3aS,7aR)-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKKDSRBCCWSP-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H]2CNC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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